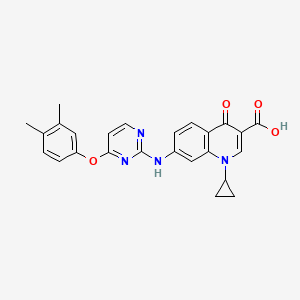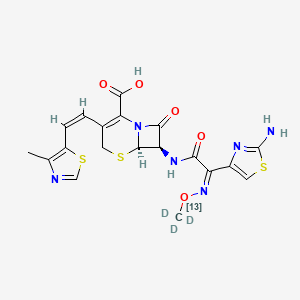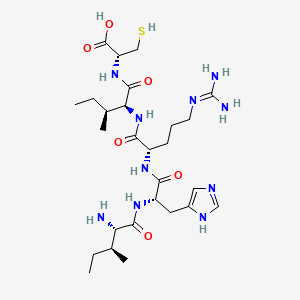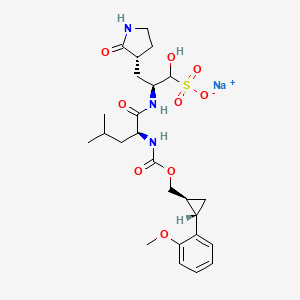
hCA XII-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hCA XII-IN-6, also known as Compound 4d, is a potent inhibitor of human carbonic anhydrase XII (hCA XII) with a Ki value of 84.2 nM. This compound exhibits significant anti-proliferative effects, making it a valuable tool in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hCA XII-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies. general synthetic methods for carbonic anhydrase inhibitors often involve the use of sulfonamide groups, which are known to bind effectively to the zinc ion in the enzyme’s active site .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. Typically, the production of such specialized compounds involves scaling up laboratory synthesis methods while ensuring purity and consistency. This often requires advanced techniques in chemical engineering and process optimization .
Análisis De Reacciones Químicas
Types of Reactions
hCA XII-IN-6 primarily undergoes reactions typical of sulfonamide-containing compounds. These include:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For instance, hydrolysis may yield sulfonamide derivatives, while oxidation could produce sulfonic acids .
Aplicaciones Científicas De Investigación
hCA XII-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: Due to its potent inhibitory effects on hCA XII, this compound is used to study the role of this enzyme in cancer cell proliferation, invasion, and metastasis.
Biological Studies: It helps in understanding the physiological and pathological roles of carbonic anhydrase XII in various tissues.
Drug Development: This compound serves as a lead compound for developing new drugs targeting carbonic anhydrase XII, potentially leading to novel cancer therapies.
Mecanismo De Acción
hCA XII-IN-6 exerts its effects by binding to the zinc ion in the active site of carbonic anhydrase XII. This binding inhibits the enzyme’s activity, which is crucial for maintaining pH balance in cells. By inhibiting hCA XII, this compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased cell death .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Ethoxzolamide: Used in the treatment of glaucoma and as a diuretic.
Uniqueness of hCA XII-IN-6
This compound is unique due to its high selectivity and potency for carbonic anhydrase XII. Unlike other inhibitors, it exhibits significant anti-proliferative effects, making it particularly valuable in cancer research .
Propiedades
Fórmula molecular |
C11H9N5O3S2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
5-[(E)-(2-hydroxy-1H-indol-3-yl)methylideneamino]-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C11H9N5O3S2/c12-21(18,19)11-16-15-10(20-11)13-5-7-6-3-1-2-4-8(6)14-9(7)17/h1-5,14,17H,(H2,12,18,19)/b13-5+ |
Clave InChI |
KVPAZMAIDWONPC-WLRTZDKTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C(N2)O)/C=N/C3=NN=C(S3)S(=O)(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=NN=C(S3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)









![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
